Validated Use as a Patent‑Designated Key Intermediate in TRPA1 Antagonist Synthesis
3‑Allyltetrahydro‑4H‑pyran‑4‑one (referenced as 3‑(prop‑2‑en‑1‑yl)tetrahydro‑4H‑pyran‑4‑one) is an explicit reactant in US Patent 8,829,196 B2 (TRPA1 antagonists), where it undergoes spiroacetal formation followed by oxidative cleavage to produce a key aldehyde intermediate [REFS‑1]. In contrast, the close analog 3‑ethyltetrahydro‑4H‑pyran‑4‑one (CAS 21398‑42‑5) cannot participate in this ozonolysis‑based sequence because it lacks the terminal olefin, fundamentally altering the synthetic route.
| Evidence Dimension | Patented synthetic utility (reaction pathway enabled) |
|---|---|
| Target Compound Data | Participates in spirocyclisation and oxidative cleavage (ozonolysis/OsO₄‑NaIO₄) to furnish aldehyde intermediate [REFS‑1]. |
| Comparator Or Baseline | 3‑Ethyltetrahydro‑4H‑pyran‑4‑one – terminal olefin absent; ozonolysis pathway unavailable. |
| Quantified Difference | Qualitative pathway divergence – olefin‑dependent chemistry vs. none. |
| Conditions | Patent US 8,829,196 B2, Example synthesis (toluene, pTSA, 120 °C, then OsO₄/NaIO₄) [REFS‑1]. |
Why This Matters
For projects requiring a validated synthetic route to TRPA1 modulators or similar chemotypes, 3‑allyltetrahydro‑4H‑pyran‑4‑one is a drop‑in building block with a proven patent precedent, reducing development time and patent risk.
- [1] Bilodeau MT, Egbertson M, Green A, Hartnett JC, Li Y. TRPA1 antagonists. US Patent 8,829,196 B2, issued September 9, 2014. View Source
